4-Methyl-2-phenylpent-2-enal

Food Chemistry Flavor Technology Regulatory Science

4-Methyl-2-phenylpent-2-enal (CAS 26643-91-4), also known as cocoa pentenal, is an α,β-unsaturated aldehyde with the molecular formula C₁₂H₁₄O and a molecular weight of 174.24 g/mol. It is characterized as a colorless to slightly yellow liquid with a distinct cocoa-like aroma, and it is officially recognized as a flavoring agent by global regulatory bodies including JECFA (No.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 26643-91-4
Cat. No. B1580967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-phenylpent-2-enal
CAS26643-91-4
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)C=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8+
InChIKeyULRYRAHIBWLZKC-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-phenylpent-2-enal (CAS 26643-91-4): Baseline Profile for Scientific and Procurement Review


4-Methyl-2-phenylpent-2-enal (CAS 26643-91-4), also known as cocoa pentenal, is an α,β-unsaturated aldehyde with the molecular formula C₁₂H₁₄O and a molecular weight of 174.24 g/mol [1]. It is characterized as a colorless to slightly yellow liquid with a distinct cocoa-like aroma, and it is officially recognized as a flavoring agent by global regulatory bodies including JECFA (No. 1473), FEMA (No. 3200), and the Council of Europe (COE No. 10366) [2]. Its primary commercial applications are in the food and fragrance industries, where it is valued for its sweet, cocoa, nutty, and floral notes .

Why Generic 'Cocoa Aldehyde' Substitution Fails for 4-Methyl-2-phenylpent-2-enal


While several compounds are broadly classified as 'cocoa aldehydes', their organoleptic profiles and key physical properties vary significantly, making generic substitution a high-risk approach in formulation science. 4-Methyl-2-phenylpent-2-enal provides a specific balance of sweet, powdery, and rosy notes atop a cocoa base . In contrast, a close structural analog like 5-Methyl-2-phenyl-2-hexenal (CAS 21834-92-4) shifts the profile towards a more bitter, nutty, and green character, lacking the sweet rosy nuance [1]. Similarly, 2-Phenyl-2-butenal (CAS 4411-89-6) introduces a musty and radish-like note [2], while 2-Phenyl-2-pentenal (CAS 3491-63-2) is dominated by floral, hyacinth, and green notes, with a significantly lower cocoa character [3]. These nuanced sensory differences, along with the strict purity and specification requirements for food-grade flavorants [4], underscore that interchangeability is not guaranteed and requires quantitative justification.

Quantitative Evidence for 4-Methyl-2-phenylpent-2-enal: Specification and Performance Metrics


Regulatory Purity Specification for Food-Grade Use

4-Methyl-2-phenylpent-2-enal is distinguished by a clear, internationally recognized purity specification. As established by JECFA, the compound must meet a minimum assay of 95% purity (sum of isomers) for use as a flavoring agent [1]. This specification serves as a verifiable baseline for procurement and quality control. While other 'cocoa aldehydes' have their own specifications (e.g., 5-Methyl-2-phenyl-2-hexenal with a ≥96.0% purity from some vendors ), the 95% minimum for this compound is a critical benchmark for formulators requiring a defined, food-grade material.

Food Chemistry Flavor Technology Regulatory Science

Odor Profile Differentiation: Rosy and Powdery Nuance vs. Bitter Green Notes

The compound's sensory profile is a primary point of differentiation. 4-Methyl-2-phenylpent-2-enal is described as having a 'distinctive cocoa mocha aroma with honey undertones, and a hint of peony,' imparting 'sweet, rosy, powdery, honey, and cocoa notes' . In contrast, its close analog 5-Methyl-2-phenyl-2-hexenal (cocoa hexenal) is described with an 'aldehydic bitter cocoa nut skin green sweet chocolate fruity butyric' profile at 100% concentration [1]. This represents a shift from a sweet-rosy-cocoa profile to a more bitter, nutty, and green cocoa profile.

Sensory Science Flavor Chemistry Fragrance Formulation

Lipophilicity (LogP) Comparison for Partitioning Behavior

The lipophilicity of 4-Methyl-2-phenylpent-2-enal, a key determinant of its partitioning behavior in complex matrices, has a reported calculated LogP value of 3.55 [1]. This value is significantly higher than that of 2-Phenyl-2-butenal (LogP ~2.68) , indicating that 4-Methyl-2-phenylpent-2-enal is more lipophilic and will partition differently between oil and water phases in food or fragrance emulsions. The higher LogP for the 5-methyl analog (4.09) further illustrates the property changes with molecular weight .

Physical Chemistry Flavor Delivery Formulation Science

Occurrence and Formation During Cocoa Roasting

Studies indicate that levels of 4-methyl-2-phenylpent-2-enal increase during the roasting of cocoa beans, suggesting its role in developing chocolate flavor . This natural formation pathway is a key point of differentiation from synthetic-only compounds. While other aldehydes like 2-phenyl-2-butenal and 5-methyl-2-phenyl-2-hexenal are also known to increase during storage or roasting of cocoa products [1], the specific pathway and the resulting sensory contribution differ, making it a unique marker and contributor to authentic cocoa aroma.

Food Chemistry Flavor Generation Cocoa Processing

Key Application Scenarios for 4-Methyl-2-phenylpent-2-enal in Flavor and Fragrance


Formulation of Sweet Confectionery Cocoa Flavors

Due to its distinct sweet, honey, and powdery cocoa profile with rosy nuances , 4-Methyl-2-phenylpent-2-enal is ideally suited for formulating chocolate and cocoa flavors for confectionery, baked goods, and dairy desserts. It provides the 'milk chocolate' or sweet cocoa note, differentiating it from the more bitter, roasted, or nutty character provided by other cocoa aldehydes. Formulators can rely on the JECFA specification of ≥95% purity as a quality benchmark [1].

Fine Fragrance Development: Floral and Gourmand Accords

In perfumery, this compound is used to impart sweet, rosy, powdery, honey, and cocoa notes to floral bouquets . It is particularly effective in creating or enhancing 'gourmand' (edible-smelling) and floral accords like peony, jasmine, and muguet. Its higher LogP (3.55) compared to shorter-chain analogs [2] suggests it may offer better substantivity (longer-lasting scent) on skin or fabric in specific formulations, though further empirical substantivity data would be required for confirmation.

Quality Control and Authenticity Testing of Cocoa Products

The compound's natural occurrence and its increase during the roasting of cocoa beans make it a potential target analyte for gas chromatography-mass spectrometry (GC-MS) methods aimed at assessing cocoa quality or authenticity. Monitoring its levels alongside other markers like 2-phenyl-2-butenal and 5-methyl-2-phenyl-2-hexenal could provide a more complete picture of the cocoa's processing and flavor development.

Savory and Beverage Flavor Modulation

While primarily associated with cocoa, the compound's sweet and honey notes allow it to function as a subtle modifier in complex savory flavors (e.g., in certain meat or cheese applications) and in alcoholic beverages . Its specific olfactory profile can round off harsh notes or add a layer of complexity that other aldehydes cannot replicate without introducing off-notes (e.g., the musty/radish character of 2-Phenyl-2-butenal [3]).

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